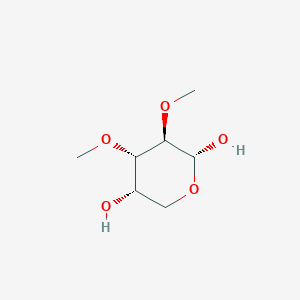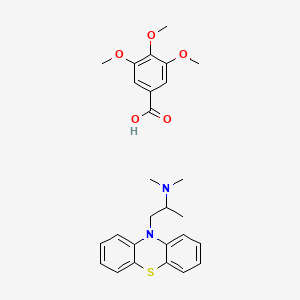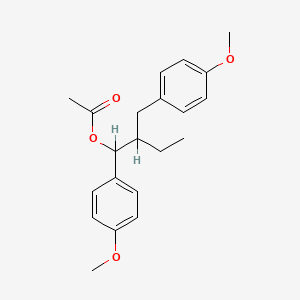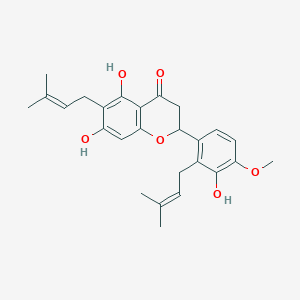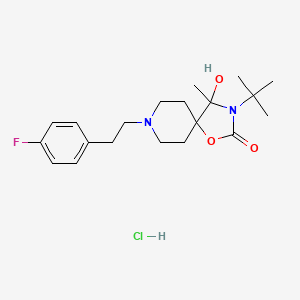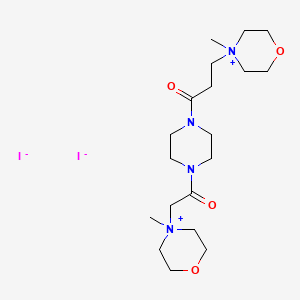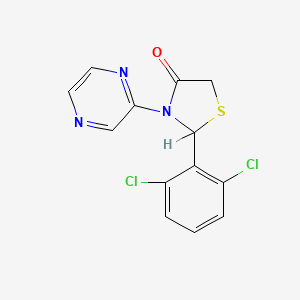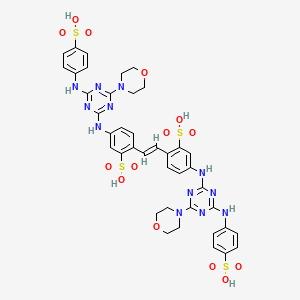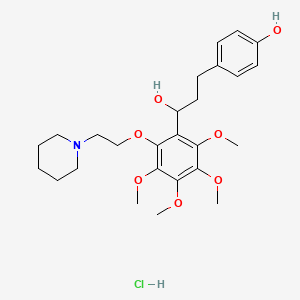
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) is a synthetic compound with a complex molecular structure. It belongs to the class of norpregnane derivatives and is characterized by the presence of ethynyl and morpholineacetate groups. The molecular formula of this compound is C28H39NO4, and it has a molecular weight of 453.61 g/mol .
Preparation Methods
The synthesis of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves multiple steps, starting from basic steroidal precursors. The key steps include:
Formation of the Norpregnane Core: This involves the cyclization of steroidal precursors to form the norpregnane core structure.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an acetylene derivative under basic conditions.
Attachment of the Morpholineacetate Group: This step involves the esterification of the norpregnane core with morpholineacetic acid under acidic conditions.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo derivatives, while reduction can yield 2-ethyl derivatives.
Scientific Research Applications
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in hormone-related disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves its interaction with specific molecular targets in the body. The compound binds to steroid hormone receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) can be compared with other norpregnane derivatives such as:
Ethynodiol Diacetate: Similar in structure but lacks the morpholineacetate group.
Norethisterone: Another norpregnane derivative with different functional groups.
Levonorgestrel: A widely used synthetic progestogen with a similar core structure but different substituents.
The uniqueness of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) lies in its specific combination of ethynyl and morpholineacetate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142546-49-4 |
|---|---|
Molecular Formula |
C28H39NO4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C28H39NO4/c1-5-27(33-24(30)18-29-13-15-32-16-14-29)17-20-7-8-21-22(25(20,3)19-27)9-11-26(4)23(21)10-12-28(26,31)6-2/h1-2,20-23,31H,7-19H2,3-4H3/t20?,21?,22-,23?,25-,26?,27+,28?/m0/s1 |
InChI Key |
UCWYEAYOUHGHBZ-CZHMCQKUSA-N |
Isomeric SMILES |
C[C@]12C[C@](CC1CCC3[C@@H]2CCC4(C3CCC4(C#C)O)C)(C#C)OC(=O)CN5CCOCC5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
